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Compound of Interest

Compound Name: 5-Isopropylimidazolidine-2,4-dione

Cat. No.: B7770102 Get Quote

An In-depth Technical Guide to 5-
Isopropylimidazolidine-2,4-dione
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic

properties of 5-isopropylimidazolidine-2,4-dione. Designed for researchers, scientists, and

drug development professionals, this document synthesizes technical data with practical

insights to support laboratory research and development endeavors.

Introduction
5-Isopropylimidazolidine-2,4-dione, commonly known as 5-isopropylhydantoin, is a

heterocyclic compound belonging to the hydantoin class. Hydantoins are a core scaffold in

medicinal chemistry, recognized for a wide array of pharmacological activities, including

anticonvulsant, antiviral, and antitumor effects[1][2][3]. The biological activity of these

compounds is highly dependent on the nature of substituents at the N-1, N-3, and C-5 positions

of the hydantoin ring[3]. 5-Isopropylhydantoin, being structurally derived from the amino acid L-

valine, serves as a crucial chiral building block and a subject of interest in metabolic and

pharmacological studies[1][4]. Understanding its fundamental properties is paramount for its

effective application in drug design, synthesis, and analysis.

Section 1: General Information and Identifiers
Precise identification of a chemical entity is the foundation of reproducible scientific research.

This section provides the key identifiers for 5-isopropylimidazolidine-2,4-dione.
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Property Value Source(s)

IUPAC Name
5-(1-Methylethyl)imidazolidine-

2,4-dione
[5]

Synonyms

5-Isopropylhydantoin, 5-

propan-2-ylimidazolidine-2,4-

dione

[5]

CAS Number 16935-34-5 [5]

Molecular Formula C6H10N2O2 [6][7]

Molecular Weight 142.16 g/mol [6]

Canonical SMILES CC(C)C1C(=O)NC(=O)N1 [7]

InChI Key
PBNUQCWZHRMSMS-

UHFFFAOYSA-N
[6]

Section 2: Physicochemical Properties
The physicochemical properties of a molecule dictate its behavior in both chemical and

biological systems, influencing everything from reaction kinetics to bioavailability.
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Property Value
Comments and
Insights

Source(s)

Appearance
White to off-white

solid

The solid-state is

indicative of strong

intermolecular forces.

[5]

Melting Point 144-145 °C

The relatively high

melting point is due to

intermolecular

hydrogen bonding

between the N-H and

C=O groups in the

crystal lattice, forming

a stable structure.[1]

[5]

Solubility pH-dependent

Solubility in aqueous

solutions increases at

pH values above 5 for

similar hydantoin

derivatives. This is

due to the

deprotonation of the

acidic N-H protons,

forming a more

soluble salt. Solubility

in organic solvents

like ethanol is also

noted.[8] The

molecule's

hydrophobic isopropyl

group and polar dione

ring give it a mixed

character.

[8][9]

pKa 8.85 ± 0.10

(Predicted)

This value

corresponds to the

acidity of the N-H

protons. The N3

[5]
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proton is generally

more acidic than the

N1 proton due to the

adjacent carbonyl

groups stabilizing the

conjugate base. This

acidity is a key factor

in its solubility and

reactivity.

Density
1.129 ± 0.06 g/cm³

(Predicted)

Standard density for a

small organic

molecule of this type.

[5]

Expert Insight: The dual hydrogen bond donor (two N-H groups) and acceptor (two C=O

groups) capability of 5-isopropylhydantoin is a critical feature. This allows for the formation of

robust hydrogen-bonded networks in the solid state, explaining its crystalline nature and high

melting point[1]. In a biological context, these same groups can participate in crucial hydrogen-

bonding interactions with enzyme active sites or receptor binding pockets, making the

hydantoin scaffold a privileged structure in drug discovery.

Section 3: Spectroscopic Profile
Spectroscopic analysis is indispensable for structural elucidation and purity assessment. Below

is a summary of the expected spectral data for 5-isopropylimidazolidine-2,4-dione.
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Technique Solvent

Expected
Chemical
Shifts (δ) /
Peaks (cm⁻¹)

Interpretation Source(s)

¹H NMR DMSO-d₆

~10.54 (s, 1H,

NH), ~7.87 (s,

1H, NH), ~3.89

(d, 1H, C5-H),

~2.0 (m, 1H, CH

of isopropyl),

~0.9 (d, 3H,

CH₃), ~0.8 (d,

3H, CH₃)

The two distinct

N-H signals

confirm their

different

chemical

environments.

The splitting

pattern of the

isopropyl group

(a multiplet for

the CH and two

doublets for the

diastereotopic

methyl groups) is

characteristic.

[1]

¹³C NMR DMSO-d₆

~175.9 (C=O),

~158.3 (C=O),

~63.2 (C5),

~30.0 (CH of

isopropyl), ~18.9

(CH₃), ~16.3

(CH₃)

The two carbonyl

carbons appear

downfield. The

C5 carbon,

attached to the

nitrogen atoms,

is observed

around 63 ppm.

The isopropyl

carbons are seen

in the aliphatic

region.

[1]

FTIR KBr Pellet ~3200-3300

cm⁻¹ (N-H

stretch), ~2960

cm⁻¹ (C-H

stretch), ~1720-

The broad N-H

stretching band

indicates

hydrogen

bonding. The

[10][11]
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1770 cm⁻¹ (C=O

stretch,

asymmetric and

symmetric)

strong, distinct

carbonyl peaks

are the most

prominent

feature of the IR

spectrum for

hydantoins.

Mass Spec. GC/MS m/z 142 (M⁺)

The molecular

ion peak

confirms the

molecular

weight.

Fragmentation

patterns can

provide further

structural

information.

[4][6]

Section 4: Chemical Reactivity and Stability
The hydantoin ring is a stable heterocyclic system, but it possesses specific sites of reactivity

that are crucial for its derivatization and understanding its metabolic fate.

Hydrolysis: Under strong acidic or basic conditions, the hydantoin ring can be hydrolyzed to

yield the corresponding α-amino acid, in this case, valine. This reaction is a cornerstone of

the Edman degradation for protein sequencing and highlights the stability of the ring under

physiological conditions.

N-Alkylation/Acylation: The N-H protons are acidic and can be deprotonated by a suitable

base, allowing for alkylation or acylation at the N1 and N3 positions. This is a common

strategy for synthesizing diverse libraries of hydantoin derivatives for structure-activity

relationship (SAR) studies[12].

Stability: Hydantoins are generally stable compounds[12]. However, they can be susceptible

to hydrolysis under harsh pH conditions. Their stability in various solvents and pH ranges is a

critical parameter for formulation and drug delivery studies[8].
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Figure 1: Key reactivity pathways for 5-isopropylimidazolidine-2,4-dione.

Section 5: Synthesis and Characterization Workflow
A reliable synthetic and analytical workflow is essential for obtaining high-purity material for

research. The Bucherer-Bergs reaction is a classic and efficient method for synthesizing 5-

substituted hydantoins[13][14][15][16].

Protocol 1: Synthesis via Bucherer-Bergs Reaction
This protocol outlines the multicomponent synthesis of 5-isopropylimidazolidine-2,4-dione
from isobutyraldehyde.

Objective: To synthesize 5-isopropylimidazolidine-2,4-dione.

Materials:

Isobutyraldehyde

Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

Ammonium Carbonate ((NH₄)₂CO₃)

Ethanol (50% aqueous solution)

Hydrochloric Acid (HCl)
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Deionized Water

Procedure:

Reaction Setup: In a well-ventilated fume hood, combine ammonium carbonate and

potassium cyanide in 50% aqueous ethanol in a round-bottom flask equipped with a reflux

condenser.

Addition of Aldehyde: Slowly add isobutyraldehyde to the stirred mixture.

Reflux: Heat the reaction mixture to reflux (typically around 60-70°C) for several hours (e.g.,

4-8 hours)[15]. The reaction progress can be monitored by Thin Layer Chromatography

(TLC).

Workup: After cooling to room temperature, pour the reaction mixture into cold water.

Acidification: Carefully acidify the solution with HCl to precipitate the crude product. The

hydantoin is typically insoluble in acidic aqueous solution.

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold

water to remove inorganic salts.

Purification: Recrystallize the crude product from a suitable solvent, such as hot water or

ethanol, to yield pure 5-isopropylimidazolidine-2,4-dione[1][5].

Protocol 2: Characterization and Purity Analysis
Objective: To confirm the identity and assess the purity of the synthesized product.

Methods:

Melting Point: Determine the melting point of the recrystallized product. A sharp melting point

close to the literature value (144-145 °C) is indicative of high purity[5].

NMR Spectroscopy: Dissolve a sample in DMSO-d₆ and acquire ¹H and ¹³C NMR spectra.

Compare the obtained spectra with the data provided in Section 3 to confirm the structure.
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Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight (142.16 g/mol

)[6].

HPLC Analysis: Develop a reverse-phase HPLC method (e.g., C18 column with a

water/acetonitrile mobile phase) to assess purity. A single major peak indicates a pure

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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